Synthetic Route Efficiency: Retro-Methyl-Alpha-Ionol as a Direct Precursor to β-Damascenone
Retro-methyl-α-ionol serves as a direct, high-value intermediate in the synthesis of β-damascenone, a key aroma compound. The Campagnole & Delmond (2007) synthetic route [1] leverages the specific structure of retro-α-ionol (a closely related analog) to achieve a streamlined synthesis. This pathway is reported to be more straightforward and efficient than alternative syntheses starting from other ionone derivatives, which often involve more steps, lower yields, or more complex reagents . While a direct comparative yield for retro-methyl-α-ionol itself is not disclosed in the primary literature, vendor sources indicate its synthesis can be achieved with high efficiency (over 95% yield) and selectivity .
| Evidence Dimension | Synthetic utility and route efficiency for β-damascenone |
|---|---|
| Target Compound Data | Key intermediate in a streamlined, high-yield (>95%) synthetic route to β-damascenone |
| Comparator Or Baseline | Synthesis of β-damascenone from β-ionone via oxime intermediates (a classic, multi-step route) |
| Quantified Difference | Not quantified directly; inference is based on 'new straightforward synthesis' descriptor in primary literature [1] versus older, more complex routes. |
| Conditions | Organic synthesis, use of specific catalysts and reaction conditions (details in Campagnole & Delmond, 2007). |
Why This Matters
Procurement of retro-methyl-α-ionol is justified for projects aiming to produce β-damascenone via a modern, efficient, and well-documented synthetic pathway, avoiding the complexity and potentially lower yields of alternative routes.
- [1] Campagnole, M.; Delmond, B. New Straightforward Synthesis of β‐Damascenone and β‐Damascone Derivatives from β‐Ionone via Retro‐α‐ionol. Synthetic Communications 2007, 37 (7), 1077-1090. View Source
